4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine is a synthetic oxazole derivative with a molecular formula of C₂₄H₂₁N₂O₄S and a molecular weight of 457.5 g/mol. Its structure comprises:
- R1: A benzenesulfonyl group at position 4 of the oxazole ring.
- R2: A furan-2-yl substituent at position 2.
- R3: A 4-methoxyphenethylamine group at position 3.
The compound’s design integrates sulfonyl and aryl motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-27-17-11-9-16(10-12-17)13-14-23-21-22(24-20(29-21)19-8-5-15-28-19)30(25,26)18-6-3-2-4-7-18/h2-12,15,23H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOXZVPXHGZFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-oxazol-5-amine derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenethylamine group confers higher lipophilicity compared to benzyl or morpholinopropyl substituents, which may enhance cellular uptake . In contrast, the morpholine-containing analog (Table 1, row 4) introduces polarity, likely improving aqueous solubility .
Steric Considerations :
- The 2,4-dichlorophenyl substituent in one analog (Table 1, row 5) adds steric bulk, which could hinder rotation and stabilize interactions with hydrophobic protein domains .
This suggests that the target compound’s benzenesulfonyl and furan groups may synergize for similar bioactivity.
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